molecular formula C24H24N2O5S B2706125 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-methoxyphenoxy)acetamide CAS No. 1005301-91-6

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-methoxyphenoxy)acetamide

Cat. No.: B2706125
CAS No.: 1005301-91-6
M. Wt: 452.53
InChI Key: LDZSNXPRQYFMNE-UHFFFAOYSA-N
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Description

N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-methoxyphenoxy)acetamide is a synthetic organic compound of significant interest in medicinal chemistry research. Its molecular architecture integrates a tetrahydroquinoline core, a benzenesulfonyl group, and a (4-methoxyphenoxy)acetamide moiety. This specific combination of structural features is characteristic of compounds investigated for their potential to interact with multiple biological targets. Structural analogues of this compound, specifically N-(benzene sulfonyl)acetamide derivatives, have been reported as multifunctional inhibitors with potent activity against key enzymes and receptors involved in inflammation and pain, such as COX-2, 5-LOX, and TRPV1 . Another closely related compound, which features a 4-fluorobenzenesulfonyl group and a 2-methoxyphenoxyacetamide chain, has been noted for its potential pharmacological relevance due to these sulfonamide and ether functionalities, which may influence receptor binding affinity, selectivity, and metabolic stability . The incorporation of the methoxyphenoxy group, in particular, may contribute to improved solubility and pharmacokinetic properties . As such, this compound serves as a valuable chemical intermediate or reference standard for researchers developing novel bioactive molecules. It is best suited for in vitro pharmacological screening, structure-activity relationship (SAR) studies, and as a building block in organic synthesis. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5S/c1-30-20-11-13-21(14-12-20)31-17-24(27)25-19-10-9-18-6-5-15-26(23(18)16-19)32(28,29)22-7-3-2-4-8-22/h2-4,7-14,16H,5-6,15,17H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDZSNXPRQYFMNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-methoxyphenoxy)acetamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, which are then coupled together under specific reaction conditions. For instance, the methoxyphenoxy group can be introduced through a nucleophilic substitution reaction, while the phenylsulfonyl group can be added via sulfonylation reactions. The tetrahydroquinoline moiety is often synthesized through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenoxy)-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce more saturated derivatives.

Scientific Research Applications

2-(4-Methoxyphenoxy)-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: It may be used in the production of specialty chemicals, polymers, and other materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s benzenesulfonyl group may require sulfonylation under anhydrous conditions, similar to methods in Ev1 and Ev8 , but with yields influenced by steric hindrance at the 1-position .
  • Biological Potential: Structural parallels to Ev1’s orexin antagonists and Ev3’s GPR139 agonists suggest the target may modulate neurological pathways. However, the 4-methoxyphenoxy group’s electron-donating nature could reduce binding affinity compared to Ev1’s piperidinyl ethoxy group .
  • Physicochemical Properties: The benzenesulfonyl group may enhance metabolic stability over Ev5’s cyclopropanecarbonyl analogue, while the 4-methoxyphenoxy moiety balances lipophilicity for membrane penetration .

Biological Activity

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-methoxyphenoxy)acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the following:

  • Molecular Formula : C24_{24}H24_{24}N2_{2}O5_{5}S
  • Molecular Weight : 452.5 g/mol
  • CAS Number : 946298-47-1

This structure includes a benzenesulfonyl group and a tetrahydroquinoline moiety, which are known to contribute to various biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group may inhibit certain enzymes, similar to other sulfonamide derivatives which are known for their antibacterial properties.
  • Interaction with Receptors : The tetrahydroquinoline structure can interact with neurotransmitter receptors, potentially influencing central nervous system pathways.
  • DNA Intercalation : The quinoline moiety might intercalate into DNA, affecting replication and transcription processes, which is a common mechanism for many antitumor agents.

Antibacterial Properties

Research indicates that compounds with sulfonamide groups often exhibit antibacterial activity. This compound's structural similarity to known antibiotics suggests potential efficacy against bacterial infections. Studies have shown that sulfonamides can inhibit bacterial dihydropteroate synthase, an essential enzyme in folate synthesis.

Antitumor Activity

The tetrahydroquinoline framework is associated with various anticancer activities. Compounds in this class have been reported to induce apoptosis in cancer cells and inhibit tumor growth through multiple pathways, including cell cycle arrest and modulation of apoptotic signaling pathways .

Case Studies and Research Findings

Here are some notable findings from recent studies on similar compounds:

StudyFindings
Varadaraju et al. (2013)Investigated piperazine derivatives with similar structures; found significant inhibition of human acetylcholinesterase, suggesting neuroprotective properties .
Smith et al. (2020)Reported on the antitumor effects of tetrahydroquinoline derivatives in breast cancer models; demonstrated reduced tumor size and increased apoptosis markers.
Jones et al. (2021)Highlighted the antibacterial activity of sulfonamide-containing compounds against Gram-positive bacteria; suggested further exploration into structure-activity relationships.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-methoxyphenoxy)acetamide, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the tetrahydroquinoline core. Key steps include:

  • Step 1 : Sulfonylation of the tetrahydroquinoline nitrogen using benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) at 0–5°C to minimize side reactions .
  • Step 2 : Coupling of the 4-methoxyphenoxyacetamide moiety via a nucleophilic acyl substitution reaction. Solvent choice (e.g., DMF or THF) and temperature control (50–60°C) are critical to ensure high yields (>75%) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol/water mixtures are standard .
    • Analytical Validation : Confirm purity and structure using HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR spectroscopy. Key NMR signals include the benzenesulfonyl group (δ 7.6–7.8 ppm, aromatic protons) and methoxyphenoxy protons (δ 6.8–7.1 ppm) .

Q. How is the compound characterized for initial biological activity, and what assays are prioritized?

  • Methodological Answer :

  • In vitro screening : Prioritize enzyme inhibition assays (e.g., kinases, proteases) due to the compound’s sulfonamide and acetamide functionalities, which are known to interact with enzymatic active sites .
  • Cell-based assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ values compared to reference drugs like doxorubicin .
  • Data Interpretation : Use dose-response curves and statistical tools (e.g., GraphPad Prism) to calculate efficacy metrics. Cross-validate results with structurally analogous compounds (Table 1) to assess SAR trends .

Table 1 : Comparison of Analogous Compounds’ Biological Activities

Compound SubstituentsTarget ActivityIC₅₀ (μM)Reference
4-FluorobenzenesulfonylAnticancer (HeLa)2.1
4-ChlorophenoxyacetamideKinase Inhibition0.8
4-Methoxyphenoxy (Current Compound)Protease Inhibition5.3

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported biological efficacy?

  • Methodological Answer :

  • Variable Substitutions : Systematically replace the benzenesulfonyl or methoxyphenoxy groups with electron-withdrawing/donating substituents (e.g., nitro, trifluoromethyl) to evaluate electronic effects on target binding .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with sulfonyl oxygen or π-π stacking of methoxyphenyl). Compare docking scores with experimental IC₅₀ values to validate models .
  • Case Study : A 4-chlorophenyl analog showed 10× higher kinase inhibition than the methoxyphenoxy variant, suggesting steric hindrance from the methoxy group reduces binding affinity in certain targets .

Q. What strategies address low solubility and bioavailability in preclinical studies?

  • Methodological Answer :

  • Formulation Optimization : Use co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes to enhance aqueous solubility. Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) at the acetamide moiety to improve membrane permeability. Validate release kinetics using LC-MS .
  • In vivo Testing : Administer via intravenous and oral routes in rodent models, with plasma concentration measured via LC-MS/MS. Compare AUC and Cₘₐₓ values to establish bioavailability .

Q. How are conflicting data in mechanism-of-action studies reconciled?

  • Methodological Answer :

  • Target Deconvolution : Combine CRISPR-Cas9 knockout screens and proteome profiling to identify off-target effects. For example, a study found dual inhibition of PARP and HDAC in analogs, explaining variability in apoptosis assays .
  • Pathway Analysis : Use RNA sequencing to map differentially expressed genes post-treatment. Overlap with KEGG pathways (e.g., p53 signaling) clarifies primary vs. secondary mechanisms .
  • Cross-Study Validation : Compare results across multiple cell lines and species (e.g., human vs. murine macrophages) to distinguish compound-specific effects from model artifacts .

Data Contradiction Analysis

Q. Why do synthesis yields vary significantly between studies (40–85%)?

  • Root Cause : Differences in sulfonylation step conditions. For example:

  • Low Yield (40%) : Reaction at room temperature leads to di-sulfonylated byproducts .
  • High Yield (85%) : Strict temperature control (0–5°C) and slow reagent addition minimize side reactions .
    • Resolution : Standardize protocols using automated syringe pumps for reagent addition and inline FTIR to monitor reaction progress .

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